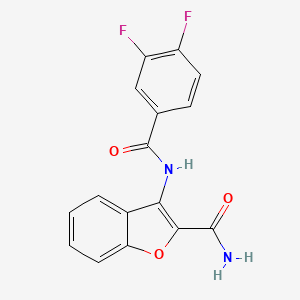

![molecular formula C9H11NO B2887806 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine CAS No. 3693-06-9](/img/structure/B2887806.png)

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine

Vue d'ensemble

Description

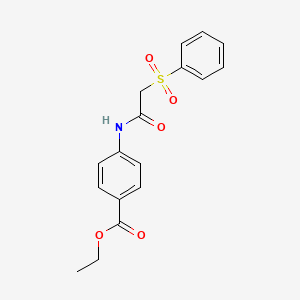

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . The compound is off-white in color and solid in physical form .

Synthesis Analysis

The synthesis of 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine and its derivatives often involves multicomponent reactions . For instance, starting from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes, a concise route to cyclic imines has been developed. These chiral cyclic imines undergo a highly diastereoselective Ugi–Joullié reaction to give trans tetrahydrobenzo .Molecular Structure Analysis

The InChI code for 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is 1S/C9H11NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-4,10H,5-7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is an off-white solid . It has a molecular weight of 149.19 and a molecular formula of C9H11NO .Applications De Recherche Scientifique

Stereocontrolled Synthesis

- Diastereoselective Synthesis : Salicylaldehydes and protected 1,2-amino alcohols have been converted into tetrahydrobenzo[f][1,4]oxazepines using a diastereoselective Ugi–Joullie multicomponent reaction. This method allows the creation of drug-like tetrahydrobenzo[f][1,4]oxazepines with four diverse points, and the potential to obtain these compounds in enantiomerically pure form has been demonstrated (Banfi et al., 2013).

Multicomponent Syntheses

- Isocyanide-Based Syntheses : A novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives in good to excellent yields (Shaabani et al., 2010).

Synthesis and Characterization

- Novel Benzimidazole Fused-Oxazepines : Benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, with their molecular structure validated by X-ray diffraction and DFT studies. These compounds show potential for nonlinear optical (NLO) applications (Almansour et al., 2016).

- Tetracyclic 1,4-Oxazepines : A methodology for novel tetracyclic 1,4-oxazepines synthesis from readily available precursors has been developed, offering a solution for solubility issues in previously described dibenzo[b,f][1,4]oxazepines (Sapegin et al., 2014).

Novel Scaffolds and Catalytic Reactions

- Novel Scaffolds for Drug Discovery : Novel tricyclic scaffolds that fuse a substituted pyranose ring with the seven-membered rings of tetrahydrobenzo[e][1,4]oxazepine have been synthesized, offering new avenues for drug discovery (Abrous et al., 2001).

- Catalytic Asymmetric Reactions : The dibenzo[b,f][1,4]oxazepine scaffold has been used in enantioselective reactions as a privileged structure in medicinal chemistry. Catalytic asymmetric methodologies for chiral dibenzo[b,f][1,4]oxazepine derivatives are highlighted, indicating their potential in the synthesis of related compounds (Munck et al., 2018).

Propriétés

IUPAC Name |

1,2,3,5-tetrahydro-4,1-benzoxazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-4,10H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKVQTRICWNJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2887723.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(furan-2-yl)methanone](/img/structure/B2887724.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide](/img/structure/B2887725.png)

![4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2887726.png)

![5-[[(2S)-1-[[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B2887728.png)

amino}acetamide](/img/structure/B2887732.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2887733.png)

![(4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2887738.png)

![(Z)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2887739.png)